4-Chloro-5-iodo-2-methoxyaniline
Overview
Description
4-Chloro-5-iodo-2-methoxyaniline is an organic compound with the molecular formula C7H7ClINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-methoxyaniline typically involves the halogenation of 2-methoxyaniline. The process can be carried out in multiple steps:
Nitration: 2-Methoxyaniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is subsequently halogenated using chlorine and iodine under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-iodo-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-2-iodo-5-methoxyaniline: Similar in structure but with different substitution patterns.
4-Bromo-5-iodo-2-methoxyaniline: Substitution of chlorine with bromine.
4-Chloro-5-fluoro-2-methoxyaniline: Substitution of iodine with fluorine.
Uniqueness: 4-Chloro-5-iodo-2-methoxyaniline is unique due to the specific combination of chlorine, iodine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-5-iodo-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPMCPZPHTTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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